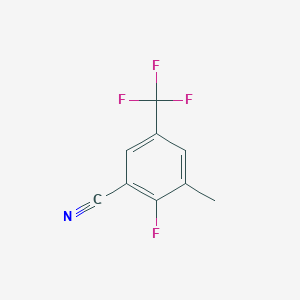
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile and trifluoromethyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzylamine.
Oxidation: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, which are investigated for the treatment of high cholesterol.
Agrochemicals: The compound is used in the preparation of substituted pyrimidines with dithioacetals, which exhibit antimicrobial activity.
Material Science: The trifluoromethyl group imparts unique properties to materials, making this compound useful in the development of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
2-Fluoro-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of substituents on the benzene ring. The presence of both a methyl and a trifluoromethyl group, along with a fluorine atom and a nitrile group, imparts distinct chemical properties that can be exploited in various applications. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVAIXHGZIQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
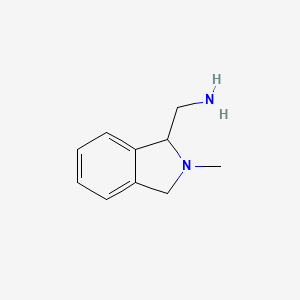
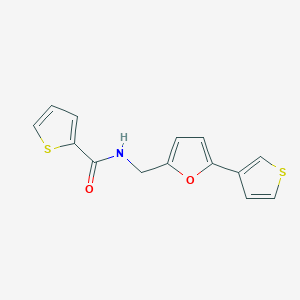
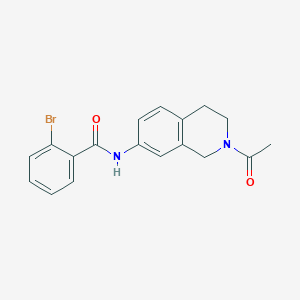
![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)
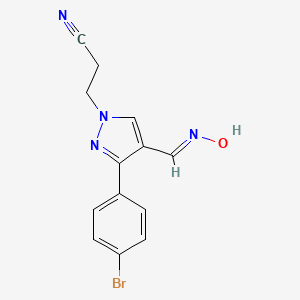
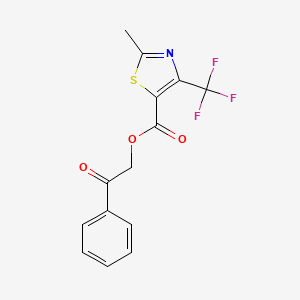
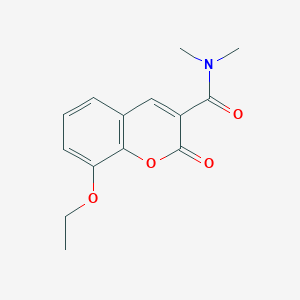
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/new.no-structure.jpg)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)
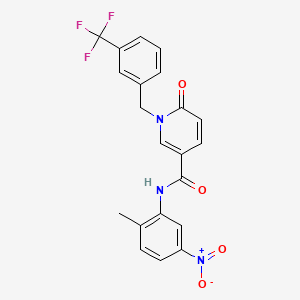
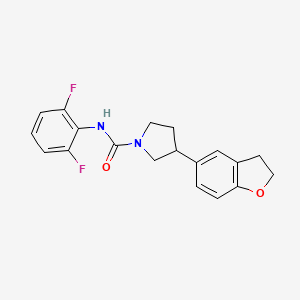
![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)
![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)
